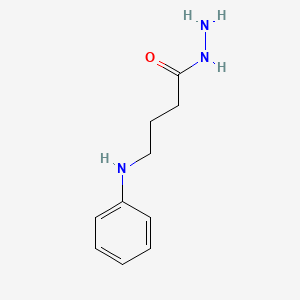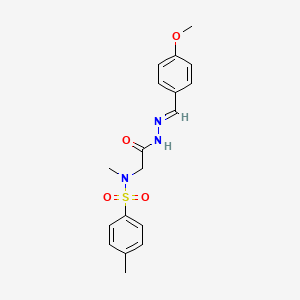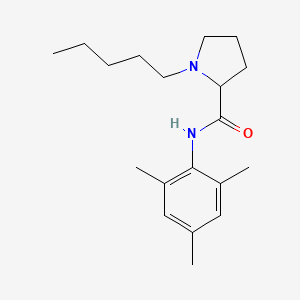
4-(Phenylamino)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)butanehydrazide is an organic compound that features both an aromatic amine and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)butanehydrazide can be achieved through several methods. One common approach involves the reaction of 4-aminobutyric acid with phenylhydrazine under acidic conditions to form the desired hydrazide. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-(Phenylamino)butanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylamino)butanoic acid
- 4-(Phenylamino)butanone
- 4-(Phenylamino)butanol
Uniqueness
4-(Phenylamino)butanehydrazide is unique due to the presence of both an aromatic amine and a hydrazide group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-anilinobutanehydrazide |
InChI |
InChI=1S/C10H15N3O/c11-13-10(14)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8,11H2,(H,13,14) |
InChI Key |
AMKACTOVUFTCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-octylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11553617.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553618.png)
![(5E)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553625.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11553630.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11553633.png)


![(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11553649.png)
![4-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553663.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11553668.png)
![N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11553695.png)
methanone](/img/structure/B11553707.png)
![2-methoxy-4-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11553715.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11553724.png)
